molecular formula C15H24N4O2 B13209340 tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate

tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate

Cat. No.: B13209340
M. Wt: 292.38 g/mol
InChI Key: ONWZDIGUYBDLMX-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate typically involves the protection of the amino group on the phenyl ring using a tert-butyl carbamate group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Piperazine Moiety: The protected amino phenyl compound is then reacted with piperazine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and piperazine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl N-(3-amino-4-piperazin-1-ylphenyl)carbamate

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-4-5-13(12(16)10-11)19-8-6-17-7-9-19/h4-5,10,17H,6-9,16H2,1-3H3,(H,18,20)

InChI Key

ONWZDIGUYBDLMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCNCC2)N

Origin of Product

United States

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